molecular formula C22H23N3O3 B4933264 4-{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}morpholine

4-{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}morpholine

Cat. No.: B4933264
M. Wt: 377.4 g/mol
InChI Key: NJBYAQBIOSNAAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}morpholine is a chemical compound with potential applications in scientific research. It is a morpholine derivative that has been synthesized for its potential use as a pharmacological tool to study the mechanism of action of certain biological processes. In

Mechanism of Action

The mechanism of action of 4-{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}morpholine is not fully understood. However, it has been shown to selectively bind to certain GPCRs and inhibit certain enzymes. These actions can lead to changes in cellular signaling pathways and physiological responses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on its specific target receptor or enzyme. It has been shown to have potential effects on the central nervous system, cardiovascular system, and immune system. However, further research is needed to fully understand its effects on these systems.

Advantages and Limitations for Lab Experiments

The advantages of using 4-{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}morpholine in lab experiments include its ability to selectively bind to specific receptors and enzymes, its potential to alter cellular signaling pathways, and its potential to induce physiological responses. However, its limitations include its potential toxicity, limited availability, and lack of understanding of its mechanism of action.

Future Directions

For research on 4-{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}morpholine include further studies on its mechanism of action, identification of its specific target receptors and enzymes, and exploration of its potential therapeutic applications. Additionally, research on the synthesis of related compounds may lead to the development of more potent and selective pharmacological tools.

Synthesis Methods

The synthesis of 4-{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}morpholine involves a multi-step process. The first step involves the reaction of 1,3-benzodioxole with benzyl bromide to form 3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazole. This intermediate is then reacted with morpholine and formaldehyde to form this compound.

Scientific Research Applications

4-{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}morpholine has potential applications in scientific research as a pharmacological tool. It has been used as a ligand for G protein-coupled receptors (GPCRs) and as an inhibitor of certain enzymes. Its ability to selectively bind to specific receptors and enzymes makes it a valuable tool for studying the mechanism of action of these biological processes.

Properties

IUPAC Name

4-[[3-(1,3-benzodioxol-5-yl)-1-benzylpyrazol-4-yl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-2-4-17(5-3-1)13-25-15-19(14-24-8-10-26-11-9-24)22(23-25)18-6-7-20-21(12-18)28-16-27-20/h1-7,12,15H,8-11,13-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJBYAQBIOSNAAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CN(N=C2C3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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